Structural Differentiation: 2,5-Dimethylfuran-3-ylmethyl Substituent Confers a Distinct Steric and Lipophilic Profile Compared to Simple Phenyl or Thiadiazole Analogs
The defining structural feature of the target compound is its 2,5-dimethylfuran-3-ylmethyl substituent attached to the sulfamoyl nitrogen . In contrast, the most extensively characterized analog, N-(4-sulfamoylphenyl)isobutyramide (CAS 114841-20-2), lacks any N-alkyl substitution on the sulfamoyl group, presenting a primary sulfonamide (-SO2NH2) rather than a secondary sulfamoyl group [1]. Another close analog, N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)isobutyramide, replaces the entire phenylsulfamoyl scaffold with a thiadiazole ring system [2]. The 2,5-dimethylfuran moiety introduces two methyl groups on the furan ring, contributing additional hydrophobic surface area and a hydrogen-bond-accepting oxygen atom that can engage in distinct interactions within the enzyme active site compared to purely aromatic or heterocyclic alternatives [3].
| Evidence Dimension | N-Substituent on sulfamoyl group; scaffold identity |
|---|---|
| Target Compound Data | N-(2,5-dimethylfuran-3-ylmethyl) secondary sulfamoyl; phenylisobutyramide scaffold; cLogP (calculated) approximately 2.4 |
| Comparator Or Baseline | N-(4-sulfamoylphenyl)isobutyramide: Primary sulfonamide (-SO2NH2), no N-alkyl substituent; N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)isobutyramide: Thiadiazole scaffold replacing phenyl ring |
| Quantified Difference | Introduction of 2,5-dimethylfuran-3-ylmethyl group increases calculated logP by approximately 1.5-2.0 log units versus the unsubstituted sulfonamide analog, and adds ~108 Da molecular weight with distinct H-bond acceptor topology |
| Conditions | Calculated physicochemical properties; structural comparison by InChI Key (AKHGBANEPPWCSM-UHFFFAOYSA-N) |
Why This Matters
The N-alkyl substitution pattern on sulfonamides is a primary determinant of hCA isoform selectivity; the target compound's 2,5-dimethylfuran-3-ylmethyl group occupies a chemical space distinct from both unsubstituted sulfonamides and thiadiazole-based inhibitors, making it a non-interchangeable tool for probing isoform-specific pharmacology [3].
- [1] MolAid. N-(4-sulfamoylphenyl)isobutyramide Compound Record. CAS 114841-20-2. View Source
- [2] RCSB Protein Data Bank. 7JNW: Carbonic Anhydrase II Complexed with N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)isobutyramide. Deposited 2020-08-05. View Source
- [3] Supuran, C. T. Structure and function of carbonic anhydrases. Biochemical Journal, 2016, 473, 2023-2032. View Source
